Chlorpromazine N-oxide
Overview
Description
Chlorpromazine-N-oxide is a metabolite of chlorpromazine, a widely used antipsychotic medication belonging to the phenothiazine class. Chlorpromazine-N-oxide is formed through the oxidation of chlorpromazine and retains some of the pharmacological properties of its parent compound. It is of interest in pharmacokinetics and drug metabolism studies due to its unique chemical structure and biological activity.
Scientific Research Applications
Chlorpromazine-N-oxide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and distribution of chlorpromazine and its metabolites in the body.
Drug Metabolism: Investigating the enzymatic pathways involved in the oxidation and reduction of chlorpromazine.
Toxicology: Assessing the potential toxic effects of chlorpromazine and its metabolites.
Analytical Chemistry: Developing methods for the detection and quantification of chlorpromazine and its metabolites in biological samples
Mechanism of Action
Target of Action
Chlorpromazine N-oxide (CPZNO), a metabolite of Chlorpromazine, primarily targets dopamine receptors in the brain . These receptors play a crucial role in regulating mood, reward, and behavior. By blocking these receptors, CPZNO can help manage conditions like schizophrenia and bipolar disorder .
Mode of Action
CPZNO interacts with its targets by blocking dopamine receptors . This blockage is thought to be due to long-term adaptation by the brain to the blocking of these receptors . This interaction results in changes in the brain’s neurotransmitter levels, leading to a reduction in symptoms of conditions like schizophrenia .
Biochemical Pathways
The metabolic mechanisms of CPZNO involve S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway of chlorpromazine is N14-demethylation , followed by S5-oxidation . These processes affect various biochemical pathways and have downstream effects on the body’s neurochemistry .
Pharmacokinetics
CPZNO exhibits multicompartmental pharmacokinetics . There is wide between-subject variability in half-life, volume of distribution, and mean residence time . After oral administration, the percentage of Chlorpromazine reaching the systemic circulation intact is very low and dose-dependent . These ADME properties significantly impact the bioavailability of CPZNO .
Result of Action
The molecular and cellular effects of CPZNO’s action are primarily seen in its antipsychotic effects . By blocking dopamine receptors, CPZNO can help manage the symptoms of conditions like schizophrenia and bipolar disorder . Additionally, it has several other actions and therapeutic uses, including as an antiemetic and in the treatment of intractable hiccups .
Safety and Hazards
Future Directions
Metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors . N-dealkylation of N, N-dialkylamino moieties has been associated with retaining, attenuation, or loss of pharmacologic activities of metabolites compared to their parent drugs .
Biochemical Analysis
Biochemical Properties
Chlorpromazine N-oxide interacts with various enzymes and proteins in the body. It is involved in the metabolic mechanisms catalyzed by cytochrome P450 isoenzyme 1A2 . The metabolic mechanisms include S-oxidation, aromatic hydroxylation, and N-dealkylation . This compound can further undergo demethylation to form mono-N-desmethylchlorpromazine .
Cellular Effects
The parent compound, Chlorpromazine, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various interactions. It is involved in the N-demethylation process, which is a thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine . This process involves a single-electron-transfer mechanism .
Temporal Effects in Laboratory Settings
Chlorpromazine, the parent compound, exhibits multicompartmental pharmacokinetics in most subjects .
Dosage Effects in Animal Models
The parent compound, Chlorpromazine, has been studied extensively, and its effects vary with dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed through the oxidation of Chlorpromazine and can further undergo demethylation to form mono-N-desmethylchlorpromazine .
Transport and Distribution
The parent compound, Chlorpromazine, is known to be extensively metabolized in the liver .
Subcellular Localization
The parent compound, Chlorpromazine, is known to be extensively metabolized in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpromazine-N-oxide can be synthesized through the oxidation of chlorpromazine using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of chlorpromazine-N-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Chlorpromazine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other oxidized metabolites.
Reduction: Chlorpromazine-N-oxide can be reduced back to chlorpromazine under certain conditions.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to convert chlorpromazine-N-oxide back to chlorpromazine.
Substitution: Nucleophiles such as amines or thiols can react with chlorpromazine-N-oxide under basic conditions.
Major Products Formed
Sulfoxides: Formed through further oxidation.
Chlorpromazine: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
Chlorpromazine-N-oxide is similar to other phenothiazine derivatives, such as:
Chlorpromazine: The parent compound, widely used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.
Thioridazine: A phenothiazine antipsychotic with a similar mechanism of action.
Uniqueness
Chlorpromazine-N-oxide is unique due to its specific oxidation state and its role as a metabolite of chlorpromazine. It provides insights into the metabolic pathways and pharmacokinetics of chlorpromazine, making it valuable in drug metabolism studies .
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFWIIFGRXCFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937295 | |
Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-76-0 | |
Record name | Chlorpromazine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1672-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorpromazine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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